N-Boc-amino-4-methylthiazole-5-carboxylic acid

Descripción general

Descripción

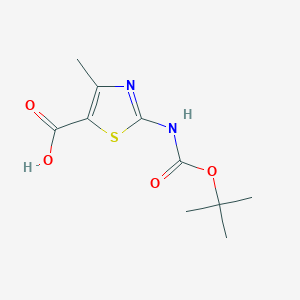

“N-Boc-amino-4-methylthiazole-5-carboxylic acid” is a compound used for proteomics research . It has a molecular formula of C10H14N2O4S and a molecular weight of 258.296 .

Synthesis Analysis

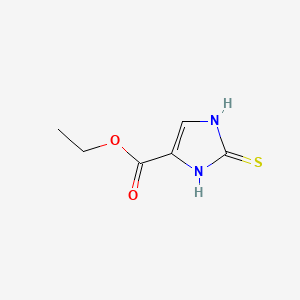

The synthesis of N-Boc-amino-4-methylthiazole-5-carboxylic acid involves the use of Boc-protected amines and amino acids. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Molecular Structure Analysis

The molecular structure of N-Boc-amino-4-methylthiazole-5-carboxylic acid consists of a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom, and a carboxylic acid group . The compound also contains a Boc-protected amino group .Chemical Reactions Analysis

The Boc group in N-Boc-amino-4-methylthiazole-5-carboxylic acid is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Aplicaciones Científicas De Investigación

Xanthine Oxidase Inhibitors

Thiazole-5-carboxylic acid derivatives, which include N-Boc-amino-4-methylthiazole-5-carboxylic acid, have been studied as potent xanthine oxidase inhibitors . Xanthine oxidase is a form of xanthine oxidoreductase, a versatile molybdoflavoprotein that is involved in the metabolism of purines. It catalyzes the oxidative hydroxylation of hypoxanthine and xanthine to produce uric acid . The functional aberrations of xanthine oxidase can lead to many diseases like gout and oxidative damage to the tissue . Therefore, xanthine oxidase is an intensified target, inhibition of which may result in broad-spectrum chemotherapeutic for gout, cancer, inflammation, and oxidative damage .

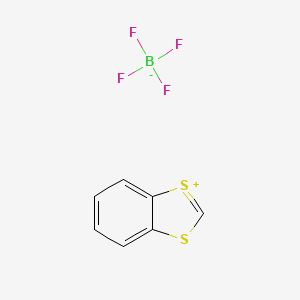

Chemoselective N-Boc Protection

N-Boc-amino-4-methylthiazole-5-carboxylic acid can be used in the chemoselective N-Boc protection of amines, amino acids, and peptides . This process involves the use of di-tert-butyl dicarbonate and a catalyst in ethanol . The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse . This procedure is described as simple and efficient, and it does not result in the formation of side-products during the catalyzed reactions .

Propiedades

IUPAC Name |

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-5-6(7(13)14)17-8(11-5)12-9(15)16-10(2,3)4/h1-4H3,(H,13,14)(H,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNRXEYKJBDNKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373525 | |

| Record name | N-Boc-amino-4-methylthiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-amino-4-methylthiazole-5-carboxylic acid | |

CAS RN |

302963-94-6 | |

| Record name | N-Boc-amino-4-methylthiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-amino-4-methylthiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

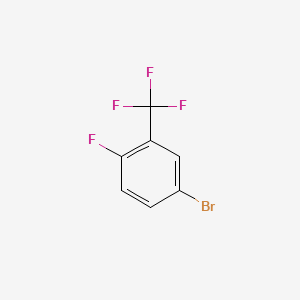

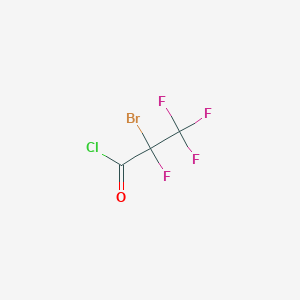

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.